molecular formula C13H15NO B1613658 4'-Cyano-2,2-dimethylbutyrophenone CAS No. 898765-16-7

4'-Cyano-2,2-dimethylbutyrophenone

Cat. No.: B1613658
CAS No.: 898765-16-7
M. Wt: 201.26 g/mol
InChI Key: BZAILRPPXKVCQH-UHFFFAOYSA-N
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Description

4’-Cyano-2,2-dimethylbutyrophenone is an organic compound with the molecular formula C13H15NO. It is characterized by a cyano group attached to a phenyl ring, which is further connected to a butyrophenone structure with two methyl groups at the second carbon position. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Cyano-2,2-dimethylbutyrophenone can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-cyanobenzoyl chloride with 2,2-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 4’-Cyano-2,2-dimethylbutyrophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Cyano-2,2-dimethylbutyrophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4’-Cyano-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of proteins, disrupting normal biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2,2-dimethylbutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAILRPPXKVCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642424
Record name 4-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-16-7
Record name 4-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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